molecular formula C22H19ClN6O2 B2858529 3-(3-chloro-4-methylphenyl)-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 893926-82-4

3-(3-chloro-4-methylphenyl)-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

カタログ番号: B2858529
CAS番号: 893926-82-4
分子量: 434.88
InChIキー: PLFKSRDWTJRONL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

This compound belongs to the triazolo[4,5-d]pyrimidinone class, characterized by a fused bicyclic core comprising a 1,2,3-triazole and pyrimidinone moiety. Key structural features include:

  • Position 3: A 3-chloro-4-methylphenyl group, providing steric bulk and electron-withdrawing properties.

The compound’s structural complexity suggests applications in kinase inhibition or antimicrobial activity, as seen in related triazolopyrimidine derivatives .

特性

IUPAC Name

3-(3-chloro-4-methylphenyl)-6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O2/c1-14-8-9-16(11-17(14)23)29-21-20(25-26-29)22(31)27(13-24-21)12-19(30)28-10-4-6-15-5-2-3-7-18(15)28/h2-3,5,7-9,11,13H,4,6,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFKSRDWTJRONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCCC5=CC=CC=C54)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Structural Analogues of Triazolo[4,5-d]pyrimidinones

Table 1: Key Structural and Functional Comparisons
Compound Name R3 Substituent R6 Substituent Molecular Weight (g/mol) Biological Activity Reference
Target Compound 3-chloro-4-methylphenyl 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl ~467.89 (estimated) Hypothesized kinase inhibition
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one Phenyl 4-Chlorophenoxy + isopropyl 465.85 Structural anticancer potential
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3H-triazolo[4,5-d]pyrimidin-7-one 3-Fluorobenzyl 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazolylmethyl 463.43 Undisclosed (structural analog)
16m (Anti-platelet agent) Thioether-linked cyclopropane Sugar moiety (cyclopenta[d][1,3]dioxolane) ~600 (estimated) P2Y12 receptor inhibition
1-(7-Oxo-5-phenyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)guanidine Phenyl Guanidine 256.28 Antimicrobial (confirmed)

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity
  • Electron-Withdrawing Groups: The 3-chloro-4-methylphenyl group in the target compound may enhance binding to hydrophobic pockets in kinase targets, similar to the 4-chlorophenoxy group in the anticancer analog .
  • Dihydroquinoline vs. Sugar Moieties: The dihydroquinoline substituent in the target compound likely improves lipophilicity and blood-brain barrier penetration compared to the polar sugar moiety in antiplatelet agent 16m .
Conformational and Crystallographic Insights
  • Planarity of the Core: X-ray studies of 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl analog reveal a coplanar triazolopyrimidinone ring system (maximum deviation: 0.021 Å), critical for π-π stacking in receptor binding . The target compound’s dihydroquinoline group may introduce slight non-planarity, affecting binding kinetics.
  • Dihedral Angles: The 87.74° dihedral angle between the triazolopyrimidinone core and the benzene ring in the chlorophenoxy analog suggests orthogonal spatial orientation, contrasting with the target compound’s more flexible dihydroquinoline chain .

準備方法

β-Keto Ester Synthesis

Ethyl acetoacetate undergoes alkylation with 3-chloro-4-methylbenzyl bromide under reflux conditions in anhydrous acetone. Potassium carbonate acts as a base, facilitating nucleophilic substitution to yield the substituted β-keto ester (Figure 1A). Typical reaction conditions include:

  • Temperature : 80°C
  • Duration : 12–16 hours
  • Yield : 65–72%

Cyclization to Triazolopyrimidinone

The β-keto ester intermediate undergoes cyclization in the presence of ammonium acetate and acetic acid, forming the triazolopyrimidinone core. Key parameters include:

  • Solvent : Glacial acetic acid
  • Temperature : 120°C (microwave-assisted)
  • Catalyst : None required
  • Yield : 58–64%

Functionalization at Position 6: Oxoethyl-Dihydroquinoline Moiety

Introducing the 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl group at position 6 requires sequential alkylation and amidation.

Alkylation with Chloroacetyl Chloride

The triazolopyrimidinone core reacts with chloroacetyl chloride in dichloromethane (DCM) under nitrogen atmosphere:

  • Base : Triethylamine (2.5 equiv)
  • Temperature : 0°C → room temperature (gradual)
  • Yield : 70–75%

Nucleophilic Substitution with Dihydroquinoline

The chloroketone intermediate undergoes nucleophilic displacement with 3,4-dihydroquinoline in dimethylformamide (DMF):

  • Base : Potassium tert-butoxide (1.2 equiv)
  • Temperature : 60°C
  • Duration : 8 hours
  • Yield : 62–68%

Optimization Strategies

Regioselectivity Control

Steric and electronic factors dictate substituent orientation during cyclization:

  • Steric effects : Bulky 3-chloro-4-methylphenyl groups favor equatorial positioning on the triazole ring.
  • Electronic effects : Electron-withdrawing chloro groups enhance electrophilicity at nitrogen atoms, directing cyclization.

Solvent and Catalyst Screening

Parameter Optimal Condition Impact on Yield
Cyclization solvent Acetic acid Maximizes ring closure efficiency
Alkylation base Triethylamine Minimizes side reactions
Amidation solvent DMF Enhances nucleophilicity

Purification and Characterization

Chromatographic Purification

Final compounds are purified via gradient elution on silica gel:

  • Eluent : Ethyl acetate/hexane (3:7 → 1:1)
  • Purity : >95% (HPLC)

Spectroscopic Validation

  • 1H NMR : Aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.5 ppm), and carbonyl signals (δ 165–170 ppm).
  • HRMS : Molecular ion peak at m/z 518.18 ([M+H]+).

Challenges and Mitigation

Intermediate Instability

The chloroketone intermediate is moisture-sensitive. Solutions include:

  • Anhydrous conditions : Rigorous nitrogen purging.
  • Low-temperature storage : –20°C in desiccated environments.

Byproduct Formation

Competing reactions during amidation generate <5% des-chloro impurities. Mitigation involves:

  • Excess dihydroquinoline : 1.5 equiv to drive reaction completion.

Q & A

Basic Question: What are the critical factors for optimizing the synthesis of this triazolopyrimidine derivative?

Methodological Answer:
Synthesis optimization requires meticulous control of multi-step reactions. Key parameters include:

  • Temperature : Maintaining 60–80°C during cyclization to prevent side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for triazole ring formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential for isolating the pure compound (>95% purity) .
  • Catalysts : Lewis acids like ZnCl₂ may accelerate pyrimidine ring closure .

Basic Question: Which analytical techniques are most reliable for structural characterization?

Methodological Answer:
A combination of techniques ensures accurate characterization:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., chloro-methylphenyl at C3) and detects tautomeric forms .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 379.0448 vs. calculated 379.0447) .
  • X-ray Crystallography : Resolves ambiguities in fused triazole-pyrimidine ring geometry .

Advanced Question: How can researchers investigate the compound’s mechanism of action against enzymatic targets?

Methodological Answer:

  • Enzyme Assays : Use fluorescence-based kinase inhibition assays (e.g., ATP-binding pocket competition) with IC₅₀ determination .
  • Molecular Docking : Employ software like AutoDock Vina to model interactions with kinases (e.g., hydrophobic binding of the chloro-methylphenyl group) .
  • Mutagenesis Studies : Compare activity against wild-type vs. mutant enzymes to identify critical binding residues .

Advanced Question: What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with fluorophenyl or ethoxyphenyl groups to assess electronic effects on bioactivity .
  • Bioisosteric Replacement : Replace the dihydroquinoline moiety with indole derivatives to evaluate steric tolerance .
  • Pharmacophore Mapping : Overlay active/inactive analogs to identify essential features (e.g., triazole-oxoethyl linker) .

Advanced Question: How should conflicting data on reaction yields be resolved?

Methodological Answer:

  • Reproducibility Checks : Standardize solvent drying (e.g., molecular sieves for DMF) and monitor reaction progress via TLC .
  • Byproduct Analysis : Use LC-MS to identify intermediates (e.g., uncyclized acetamide derivatives) causing yield discrepancies .
  • Cross-Validation : Compare results with alternative routes (e.g., Grignard reagent-mediated alkylation vs. nucleophilic substitution) .

Advanced Question: What experimental approaches assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures .
  • Light Sensitivity : Store samples under UV/visible light and assess photodegradation products using NMR .

Advanced Question: How can computational modeling guide the design of analogs with improved solubility?

Methodological Answer:

  • LogP Prediction : Use software like MarvinSketch to calculate partition coefficients; introduce polar groups (e.g., hydroxyl) to reduce hydrophobicity .
  • Solubility Parameters : Apply Hansen solubility parameters (HSPiP) to identify compatible excipients (e.g., PEG 400) .
  • Co-crystal Screening : Screen with citric acid or nicotinamide to enhance aqueous solubility via co-crystallization .

Advanced Question: What methods elucidate degradation pathways in environmental or biological systems?

Methodological Answer:

  • Metabolite Profiling : Use hepatic microsomes (e.g., human S9 fraction) and UPLC-QTOF-MS to identify oxidative metabolites .
  • Environmental Fate Studies : Conduct photolysis experiments (λ = 254 nm) in water/soil matrices; quantify residues via GC-MS .

Advanced Question: How should researchers validate bioactivity in complex biological models?

Methodological Answer:

  • 3D Cell Cultures : Test efficacy in spheroid models (e.g., HCT-116 colon cancer spheroids) to mimic tumor microenvironments .
  • In Vivo PK/PD : Administer the compound in rodent models; measure plasma half-life and correlate with tumor growth inhibition .

Advanced Question: What mechanistic insights can be gained from studying reaction intermediates?

Methodological Answer:

  • Trapping Intermediates : Use low-temperature NMR (-40°C) to isolate and characterize transient species (e.g., enolate forms during cyclization) .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

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